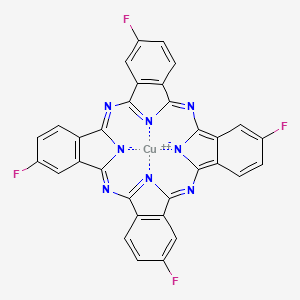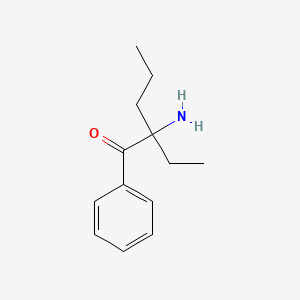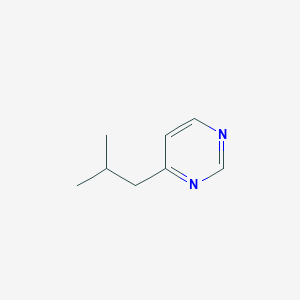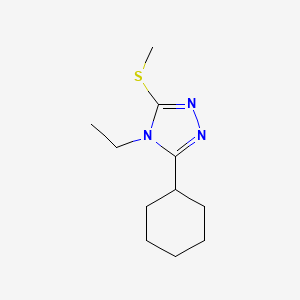
3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine, ethyl isothiocyanate, and hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
特性
分子式 |
C11H19N3S |
|---|---|
分子量 |
225.36 g/mol |
IUPAC名 |
3-cyclohexyl-4-ethyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C11H19N3S/c1-3-14-10(12-13-11(14)15-2)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
InChIキー |
JDMKPLSHTPXEKR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SC)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
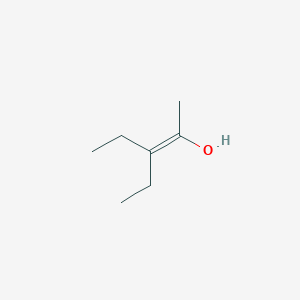
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
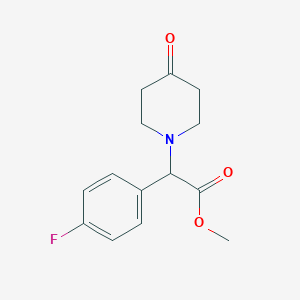
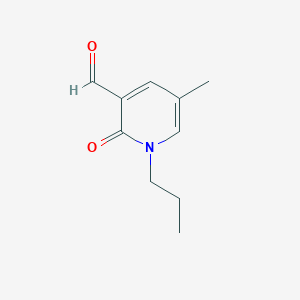

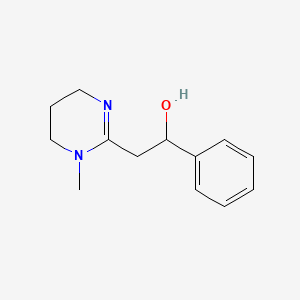
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)

